3-benzyl-7-(dimethylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of biological activities and are a key component of many significant biomolecules .
Synthesis Analysis
The synthesis of pyrimidines can be achieved through several methods. One common method involves the reaction of β-dicarbonyl compounds with guanidine . The specific synthesis process for “3-benzyl-7-(dimethylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is not available in the sources I found.Molecular Structure Analysis
The molecular structure of pyrimidines is a six-membered ring with two nitrogen atoms at positions 1 and 3. The remaining positions are occupied by carbon atoms . The specific molecular structure of “this compound” is not available in the sources I found.Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions, including alkylation, acylation, halogenation, and nitration . The specific chemical reactions involving “this compound” are not available in the sources I found.Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidines can vary widely depending on their specific structure and functional groups . The specific physical and chemical properties of “this compound” are not available in the sources I found.Scientific Research Applications
Synthesis Methods
- Efficient Synthesis Processes : A study by Bazgir et al. (2008) describes the efficient synthesis of pyrimido[4,5-d]pyrimidine-2,4-dione derivatives through a three-component, one-pot process. This method emphasizes the condensation reaction of specific uracil derivatives and other compounds under solvent-free conditions, showcasing a novel approach to synthesize these compounds (Bazgir et al., 2008).
- Microwave-Assisted Synthesis : Dabiri et al. (2007) explored a microwave-assisted method for synthesizing pyrimido[4,5-d]pyrimidine-2,5-dione derivatives. This process highlights the use of microwave technology for a more efficient and rapid synthesis approach (Dabiri et al., 2007).
Structural and Chemical Properties
- Crystal Structures : Avasthi et al. (2002) conducted research on the molecular and crystal structures of isomeric pyrazolo[3,4-d]pyrimidine-based molecules. Their findings contribute to the understanding of intermolecular interactions and dimerization in these compounds (Avasthi et al., 2002).
- Photophysical Properties : Yan et al. (2017) designed and synthesized pyrimidine-phthalimide derivatives, investigating their photophysical properties and potential as pH sensors. This research illustrates the application of these compounds in developing novel sensors and logic gates (Yan et al., 2017).
Applications in Heterocyclic Chemistry
- Novel Heterocyclic Systems : Research by Tsupak and Shevchenko (2006) utilized the intramolecular electrophilic substitution of functionalized pyrimidines to synthesize novel heterocyclic systems. This work contributes to the broader field of heterocyclic chemistry, demonstrating the versatility of these compounds (Tsupak & Shevchenko, 2006).
Antibacterial Activities
- Evaluation of Antibacterial Properties : Bazgir et al. (2013) synthesized pyrimido[4,5-d]pyrimidine-2,4-dione derivatives and evaluated their in vitro antibacterial activities. This research highlights the potential of these compounds in medical and pharmaceutical applications (Bazgir et al., 2013).
Mechanism of Action
Target of Action
Similar compounds, derivatives of pyrido[2,3-d]pyrimidine, have been identified as inhibitors of phosphatidylinositol 3-kinase (pi3k) and protein tyrosine kinases . These enzymes play crucial roles in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
Similar compounds inhibit their targets (like pi3k and protein tyrosine kinases) by binding to their active sites, thereby preventing them from performing their normal functions .
Biochemical Pathways
By inhibiting pi3k and protein tyrosine kinases, it can be inferred that this compound may affect pathways related to cell growth, proliferation, and survival .
Result of Action
By inhibiting pi3k and protein tyrosine kinases, it can be inferred that this compound may have antiproliferative effects, potentially slowing down or stopping the growth of cells .
Safety and Hazards
Future Directions
The study of pyrimidines continues to be a significant area of research due to their wide range of biological activities and their presence in many important biomolecules . Future research may focus on developing new synthetic methods, exploring new biological activities, and designing pyrimidine-based drugs .
Properties
IUPAC Name |
6-benzyl-2-(dimethylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-19(2)14-16-8-11-12(17-14)18-15(22)20(13(11)21)9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3,(H,16,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNOJEHFXDZHJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2C(=N1)NC(=O)N(C2=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.